molecular formula C15H19N3O3 B7023541 N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide

N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide

Cat. No.: B7023541
M. Wt: 289.33 g/mol
InChI Key: PBXXWBBUDOQPNG-UHFFFAOYSA-N
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Description

“N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a diazinane ring substituted with dimethyl groups and a phenyl ring attached to a propanamide group. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Properties

IUPAC Name

N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-13(19)16-11-5-7-12(8-6-11)18-14(20)10(2)9-17(3)15(18)21/h5-8,10H,4,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXXWBBUDOQPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2C(=O)C(CN(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” typically involves the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with dimethyl groups: The diazinane ring is then substituted with dimethyl groups using methylating agents.

    Attachment of the phenyl ring: The phenyl ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the propanamide group: Finally, the propanamide group is attached via an amide bond formation reaction, often using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of “this compound” would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

“N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

“N-[4-(3,5-dimethyl-2,6-dioxo-1,3-diazinan-1-yl)phenyl]propanamide” is unique due to its specific combination of a diazinane ring, dimethyl substitution, phenyl ring, and propanamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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